N-ethyl-N'-(4-nitrophenyl)ethanediamide

Description

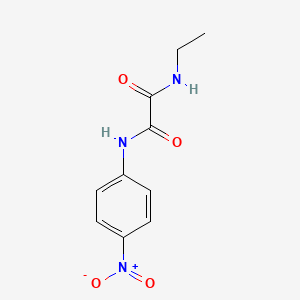

N-ethyl-N'-(4-nitrophenyl)ethanediamide is an ethanediamide derivative featuring an ethyl group on one nitrogen atom and a 4-nitrophenyl group on the adjacent nitrogen. The ethanediamide backbone (HN–C(=O)–C(=O)–NH) provides a planar, rigid structure, while the substituents influence its physicochemical and biological properties.

Properties

IUPAC Name |

N-ethyl-N'-(4-nitrophenyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O4/c1-2-11-9(14)10(15)12-7-3-5-8(6-4-7)13(16)17/h3-6H,2H2,1H3,(H,11,14)(H,12,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNPGXKCSXPQMET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

N-ethyl-N'-(4-nitrophenyl)ethanediamide has diverse applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: The compound is employed in the study of enzyme inhibition and as a probe in biochemical assays.

Medicine: It has potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceuticals.

Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which N-ethyl-N'-(4-nitrophenyl)ethanediamide exerts its effects involves its interaction with specific molecular targets. The nitro group is particularly reactive, and its presence can influence the compound's binding affinity to enzymes and receptors. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparisons

The compound’s structural analogs vary in substituents on the ethanediamide backbone. Key comparisons include:

Table 1: Structural Features and Functional Differences

Physicochemical Properties

- Nitro Group Impact: The 4-nitrophenyl group in the target compound increases polarity and electron-deficient character compared to methoxy or methyl analogs.

- Ethyl vs.

- Molecular Weight : The nitro group contributes to a higher molecular weight (~279 g/mol estimated) compared to simpler analogs like N,N-dimethylacetamidine (MW 101 g/mol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.